![molecular formula C20H14ClNO3S3 B2645065 N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide CAS No. 865613-75-8](/img/structure/B2645065.png)

N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

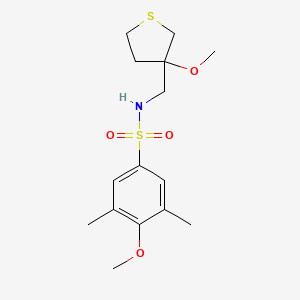

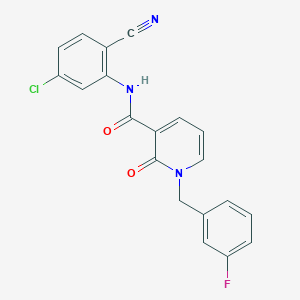

This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to an amine group. Sulfonamides have a wide range of applications and biological activities, including antibiotic, antifungal, and herbicidal properties .

Applications De Recherche Scientifique

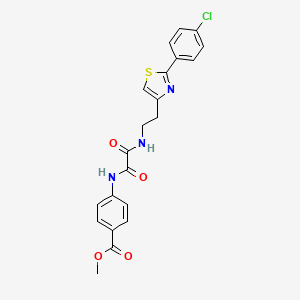

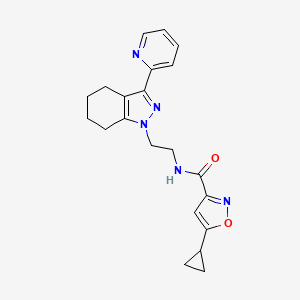

Synthesis and Antiviral Activity

This compound is part of a broader class of sulfonamides synthesized for their potential antiviral activities. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have been synthesized, exhibiting specific anti-tobacco mosaic virus activity, highlighting the relevance of this chemical class in the development of antiviral compounds (Chen et al., 2010).

Urease Inhibition and Antibacterial Properties

The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has demonstrated significant urease inhibition and antibacterial activities. The influence of different substituents on the aromatic ring impacts the biological activity of these compounds, providing insights into their potential therapeutic applications (Noreen et al., 2017).

Bacterial Transformations and Environmental Bioremediation

Research into bacterial transformations of dibenzothiophene derivatives, including those related to the class of compounds under discussion, has implications for environmental bioremediation. These studies explore how certain bacteria can metabolize thiophene compounds, potentially contributing to the degradation of environmental pollutants (Kropp et al., 1997).

Cancer Chemotherapeutic Potential

Sulfonylureas, including those structurally related to N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide, have been evaluated for their antitumor properties. This research suggests potential applications of these compounds as cancer chemotherapeutic agents, providing a foundation for further investigation into their clinical utility (Mohamadi et al., 1992).

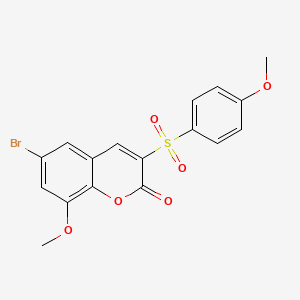

Proton Exchange Membranes for Fuel Cells

Studies on sulfonated poly(ether sulfone)s, related to the thiophene sulfonamide chemistry, focus on their application as proton exchange membranes in fuel cells. These membranes demonstrate promising characteristics such as high proton conductivity and stability, essential for efficient fuel cell operation (Matsumoto et al., 2009).

Dyeing Polyester Fabrics with Antibacterial Activity

Research on the synthesis of new sulfonamido-hydroxythiophene dyes for polyester fabrics has shown that these compounds can impart desirable dyeing properties and antibacterial activity to the fabrics. This application represents an innovative use of thiophene sulfonamide derivatives in the textile industry (Hossan, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO3S3/c21-13-7-9-14(10-8-13)27-18-12-17(15-4-1-2-5-16(15)20(18)23)22-28(24,25)19-6-3-11-26-19/h1-12,22-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSXSUBKFHCNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-chlorophenyl)sulfanyl-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2644985.png)

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2644990.png)

![5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane](/img/structure/B2644993.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)